REACTION_SMILES
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[BH4-:18].[C:13]([CH3:14])([CH3:15])([CH3:16])[OH:17].[CH2:1]([CH:2]=[CH2:3])[c:4]1[n:5][c:6]([CH:10]([CH3:11])[CH3:12])[o:7][c:8]1[CH3:9].[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[CH3:26][CH2:27][OH:28].[Na+:19].[O:29]=[Os:30](=[O:31])(=[O:32])=[O:33].[OH2:25]>>[CH2:1]([CH2:2][OH:17])[c:4]1[n:5][c:6]([CH:10]([CH3:11])[CH3:12])[o:7][c:8]1[CH3:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCc1nc(C(C)C)oc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Os](=O)(=O)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
O
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Name
|
|
Type
|
product
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Smiles
|
Cc1oc(C(C)C)nc1CCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |